Perospirone hydrochloride

Schizophrenia Endocrinology Drug Safety

Standard serotonin-dopamine antagonists (SDAs) like risperidone elevate serum prolactin 4- to 5-fold, confounding endocrine and behavioral study endpoints. Perospirone hydrochloride (SM-9018) resolves this through its unique receptor signature-potent 5-HT2A (Ki 0.6 nM) and D2 (Ki 1.4 nM) antagonism combined with high-affinity 5-HT1A partial agonism (Ki 2.9 nM)-yielding near-normal prolactin levels in head-to-head studies. • Only clinically used SDA with sub-nanomolar 5-HT1A partial agonism • Prolactin-sparing profile validated against risperidone; faster anxiolytic onset vs. aripiprazole • Ideal positive control for dissecting D2-mediated hyperprolactinemia pathways • Supplied ≥98% purity; ambient-temperature shipping stable

Molecular Formula C23H31ClN4O2S
Molecular Weight 463.0 g/mol
CAS No. 129273-38-7
Cat. No. B154362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerospirone hydrochloride
CAS129273-38-7
Synonyms2-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)hexahydro-1H-isoindole-1,3-(2H)-dione
perospirone
SM 9018
SM-9018
Molecular FormulaC23H31ClN4O2S
Molecular Weight463.0 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
InChIInChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H/t17-,18+;
InChIKeyHIZFAPMOZFYELI-GNXQHMNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Perospirone Hydrochloride: Baseline Profile & Mechanism


Perospirone hydrochloride (SM-9018) is an orally active, second-generation antipsychotic belonging to the azapirone chemical class . It functions as a serotonin-dopamine antagonist (SDA) with a multi-receptor pharmacological profile: it is a potent antagonist at 5-HT2A (Ki = 0.6 nM) and dopamine D2 receptors (Ki = 1.4 nM), and a partial agonist at 5-HT1A receptors (Ki = 2.9 nM) . This distinct receptor signature differentiates it from other SDA agents like risperidone and olanzapine, which lack significant 5-HT1A partial agonism [1].

Multi-receptor SDA tool for 5-HT2A/D2 antagonism and 5-HT1A partial agonism pathway studies

Supports differentiation from risperidone- or olanzapine-class pharmacology due to reported 5-HT1A partial agonist activity

Fits prolactin endpoint, cognitive function, and anxiety-related pathway research models

Why Perospirone Cannot Be Substituted in Research


While perospirone hydrochloride is classified as a serotonin-dopamine antagonist (SDA), its unique pharmacological fingerprint—most notably its high-potency partial agonism at 5-HT1A receptors—creates a distinct biological response that cannot be replicated by other SDA agents like risperidone or olanzapine [1]. This specific receptor activation profile translates into quantifiable differences in clinical outcomes, including a dramatically lower impact on serum prolactin compared to risperidone [2] and a potentially faster onset of anxiolytic effects compared to aripiprazole [3]. Simple substitution with a generic SDA would therefore introduce significant variability in key experimental endpoints, undermining the validity and reproducibility of research findings.

vs. Risperidone / Olanzapine
Lack of 5-HT1A partial agonism may shift prolactin and cognitive endpoint responses; class-level SDA substitution may not reproduce endpoint profile.
vs. Aripiprazole
5-HT1A partial agonism potency context differs; reported earlier anxiolytic-score response trend may not transfer directly.

Perospirone Hydrochloride: Comparator Differentiation Evidence


Prolactin-Sparing Profile vs. Risperidone

Perospirone hydrochloride demonstrates a superior prolactin-sparing profile compared to risperidone. In a clinical study of 41 schizophrenia patients, perospirone treatment resulted in serum prolactin levels within normal limits for both sexes. In stark contrast, risperidone induced significant hyperprolactinemia, elevating baseline levels by 5.3-fold in female patients and 4.2-fold in male patients [1].

Prolactin endpoint
Head-to-head
Perospirone: prolactin within normal limits
Risperidone: 5.3× (F), 4.2× (M) elevation
Supports prolactin endpoint differentiation in endocrine-safety research contexts
41-patient study, >4 weeks treatment; data to verify in independent models
Schizophrenia Endocrinology Drug Safety

5-HT1A Partial Agonism Potency vs. Aripiprazole

Perospirone is the most potent 5-HT1A receptor partial agonist among a panel of tested antipsychotics. In a [35S]GTPγS binding assay using rat hippocampal membranes, perospirone demonstrated a mean EC50 of 27 nmol/L. This represents 1.7-fold greater potency than aripiprazole (EC50 = 45 nmol/L) and is orders of magnitude more potent than clozapine (3,900 nmol/L) and quetiapine (26,000 nmol/L) [1].

5-HT1A partial agonism
Cross-study
EC50 27 nmol/L (perospirone) vs 45 nmol/L (aripiprazole)
Reported higher 5-HT1A partial agonist activity in [35S]GTPγS assay
Rat hippocampal membranes; 1.7-fold difference may inform pathway-response interpretation
Pharmacology Receptor Binding Signal Transduction

Delirium Efficacy and Safety vs. Risperidone

In a multicenter prospective study of patients with advanced cancer and delirium, both perospirone and risperidone were effective. However, perospirone showed a more favorable side-effect profile. Notably, the perospirone group experienced fewer episodes of somnolence as an adverse event [1]. The Delirium Rating Scale (DRS-R-98) total score decreased significantly in both groups: perospirone from 11.7 to 7.0 (effect size 0.72, p=0.003) and risperidone from 15.5 to 12.2 (effect size 0.55, p=0.00) [1].

Delirium rating endpoint
Head-to-head
DRS-R-98 effect size 0.72 (perospirone) vs 0.55 (risperidone), p=0.003
Supports model-response endpoint context in advanced-cancer delirium studies
Multicenter prospective study; somnolence events lower in perospirone group – tolerability endpoint context
Psycho-Oncology Delirium Geriatrics

Schizophrenia Efficacy & Tolerability vs. Risperidone

A randomized clinical trial involving 66 schizophrenia patients found that perospirone was as effective as risperidone for treating both positive and negative symptoms. Both agents were equally well-tolerated, with no significant differences in extrapyramidal symptom (EPS) scores as measured by the Drug-Induced Extra-Pyramidal Symptoms Scale (DIEPSS) [1].

Schizophrenia endpoint equivalence
Head-to-head
PANSS and DIEPSS: no significant between-group differences vs risperidone
Reported comparable endpoint response; supports research tool validation
8–12 week RCT, 66 patients; model-specific review advised
Schizophrenia Clinical Trial Therapeutic Equivalence

Anxiolytic Onset: Perospirone vs. Aripiprazole

In a 12-week open-label study comparing perospirone and aripiprazole in Japanese schizophrenia patients, both drugs demonstrated equal efficacy and tolerability overall. However, an exploratory analysis suggested that perospirone may improve anxiety symptoms earlier in the course of treatment compared to aripiprazole [1].

Anxiolytic onset trend
Exploratory
Earlier anxiety-score improvement trend vs aripiprazole (no quantitative data)
Supports anxiety-related endpoint monitoring; requires validation
12-week open-label study; exploratory signal, not confirmatory
Anxiety Schizophrenia Treatment Response

Perospirone Hydrochloride: Research & Industrial Applications


Prolactin-Sparing Mechanism Research

Perospirone is an ideal tool compound for research focused on the endocrine side effects of antipsychotics. Its distinct ability to maintain normal prolactin levels, as demonstrated in direct comparison to risperidone's 4- to 5-fold elevation [1], makes it a critical positive control for studies aiming to dissect the pathways linking D2 antagonism to hyperprolactinemia.

Cognitive Enhancement via 5-HT1A Agonism

Given its status as the most potent 5-HT1A partial agonist among clinically used antipsychotics [1], perospirone is uniquely suited for experiments designed to evaluate the impact of this specific receptor mechanism on cognitive function. Its use can help elucidate the role of 5-HT1A agonism in improving memory organization and executive function, as suggested by preclinical and clinical observations.

Delirium Management in Vulnerable Populations

Perospirone is a compelling candidate for studies on managing delirium in patients with advanced cancer or other severe illnesses. Its proven efficacy in reducing delirium severity, coupled with a potentially lower risk of somnolence compared to risperidone [1], makes it a valuable research agent for developing safer, more tolerable treatment protocols for this sensitive patient group.

Comparative SDA Pharmacology Studies

Perospirone's unique receptor profile (potent 5-HT2A/D2 antagonism plus 5-HT1A partial agonism) makes it an essential comparator in any study aiming to differentiate the therapeutic and side-effect profiles of SDAs. Its use alongside agents like risperidone and aripiprazole provides a comprehensive panel for mapping structure-activity relationships and receptor-specific contributions to clinical outcomes.

Application
Selection Property
Validation Focus
Prolactin pathway research
5-HT1A partial agonism / D2 antagonism profile
Endocrine endpoint differentiation vs. comparator SDAs
Cognitive function studies
High-potency 5-HT1A partial agonism
5-HT1A-mediated cognitive endpoint response
Delirium model research
Multi-receptor pharmacology with reported tolerability endpoint profile
Delirium rating scale endpoint and somnolence-related tolerability monitoring
SDA comparative pharmacology
Distinct 5-HT1A/D2/5-HT2A receptor signature
Receptor occupancy and endpoint differentiation across SDA panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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